molecular formula C14H13BrClN3O3S B2995901 4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide CAS No. 1424544-29-5

4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide

Cat. No.: B2995901
CAS No.: 1424544-29-5
M. Wt: 418.69
InChI Key: JYZMPCAATZBIGG-UHFFFAOYSA-N
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Description

4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chloropyridine, which is then subjected to sulfonation to introduce the sulfonamide group. The resulting intermediate is then reacted with N-methylbenzamide under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide is unique due to its combination of a sulfonamide group with a pyridine and benzamide structure. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

4-[[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O3S/c1-17-14(20)10-4-2-9(3-5-10)7-19-23(21,22)12-6-11(15)8-18-13(12)16/h2-6,8,19H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZMPCAATZBIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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